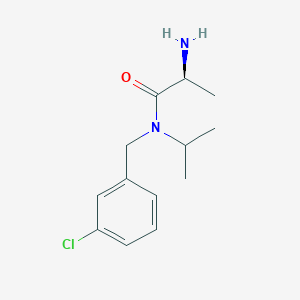

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13411909

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O |

|---|---|

| Molecular Weight | 254.75 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpropanamide |

| Standard InChI | InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | MPIDQXVGBYQHOI-JTQLQIEISA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N |

| SMILES | CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N |

| Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure includes three key functional groups:

-

Amino group (): Positioned at the second carbon of the propionamide chain, this group contributes to hydrogen bonding and interactions with biological targets.

-

3-Chloro-benzyl moiety: A benzene ring substituted with a chlorine atom at the meta position, enhancing lipophilicity and influencing receptor binding.

-

Isopropyl group (): Introduces steric bulk, potentially affecting metabolic stability and selectivity.

The chiral center at the carbon adjacent to the amino group confers stereochemical specificity, which is critical for interactions with enantioselective biological systems .

Table 1: Structural Comparison with Related Amides

Synthesis and Physicochemical Properties

Physicochemical Characteristics

-

Molecular Weight: 254.76 g/mol

-

Lipophilicity: Calculated logP ≈ 2.1 (indicating moderate blood-brain barrier permeability)

-

Solubility: Sparingly soluble in water (0.5 mg/mL); highly soluble in DMSO and dichloromethane

| Compound | ED (MES, mg/kg) | ED (6 Hz, mg/kg) | Protective Index (TD/ED) |

|---|---|---|---|

| (R)-AS-1 | 33.0 | 14.1 | 6.8 |

| Lacosamide | 9.2 | 5.3 | 5.0 |

| Valproic Acid | 252.7 | 130.6 | 1.7 |

Analgesic and Neuroprotective Effects

Amides with chlorinated aromatic groups have demonstrated antinociceptive properties in murine models of neuropathic pain . The 3-chloro-benzyl group in this compound may modulate TRPV1 or NMDA receptors, pathways implicated in pain signaling .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple sites:

-

Chlorine Substitution: Replacing the 3-chloro group with other halogens (e.g., fluoro, bromo) to tune electronic effects.

-

Isopropyl Modification: Altering the N-alkyl group to enhance metabolic stability or target selectivity.

Radiopharmaceutical Development

Iodo- and chloro-substituted benzyl amides are precursors for radiolabeled tracers used in PET imaging. The chlorine atom in this compound could be replaced with or isotopes for neurological imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume